3-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione
Description
F-12509A is a novel sphingosine kinase inhibitor isolated from the discomycete Trichopezizella barbata. It is a sesquiterpene quinone consisting of a drimane moiety and a dihydroxybenzoquinone.
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H28O4/c1-12-6-7-17-20(2,3)8-5-9-21(17,4)14(12)10-13-18(24)15(22)11-16(23)19(13)25/h11,14,17,22,25H,1,5-10H2,2-4H3/t14-,17-,21+/m0/s1 |
InChI Key |
KFAYECQGXSDHKU-XXHMAFKTSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC3=C(C(=O)C=C(C3=O)O)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC3=C(C(=O)C=C(C3=O)O)O)C)C |
Synonyms |
F 12509A F-12509A |
Origin of Product |
United States |
Preparation Methods
F-12509A is produced through the fermentation of the discomycete Trichopezizella barbata SANK25395. The compound is isolated from the culture broth and purified using a combination of chromatographic techniques. The structure of F-12509A is elucidated through spectroscopic analyses .
Chemical Reactions Analysis
F-12509A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the quinone moiety of F-12509A.
Substitution: Substitution reactions can occur at the hydroxyl groups of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
F-12509A has a wide range of scientific research applications:
Chemistry: It is used as a tool to study sphingosine kinase activity and its role in cellular processes.
Biology: F-12509A is employed in research to understand the signaling pathways involving sphingosine-1-phosphate.
Medicine: The compound has potential therapeutic applications in treating diseases such as cancer, inflammation, and cardiovascular disorders.
Industry: F-12509A can be used in the development of new pharmaceuticals and biochemical tools .
Mechanism of Action
F-12509A exerts its effects by competitively inhibiting sphingosine kinase activity with respect to sphingosine. This inhibition prevents the conversion of sphingosine to sphingosine-1-phosphate, a crucial signaling molecule involved in various cellular functions. The molecular targets of F-12509A include sphingosine kinase 1 and sphingosine kinase 2, which play key roles in the sphingolipid metabolic pathway .
Comparison with Similar Compounds
F-12509A is unique compared to other sphingosine kinase inhibitors due to its specific structure and mode of action. Similar compounds include:
B-5354c: A non-sphingosine derivative that affects sphingosine kinase 1 activity by noncompetitive inhibition.
D,L-threo-dihydrosphingosine: A sphingosine analog used as a biochemical tool.
N,N-dimethylsphingosine: Another sphingosine analog with potent sphingosine kinase inhibitory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
